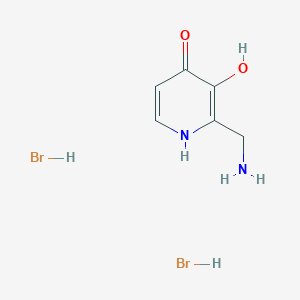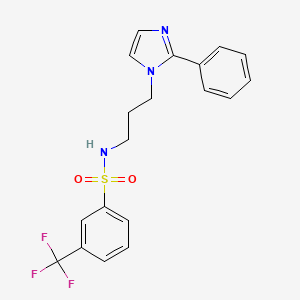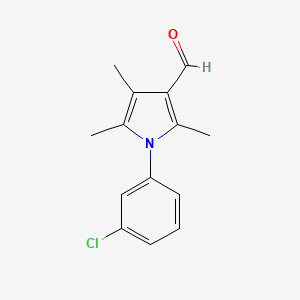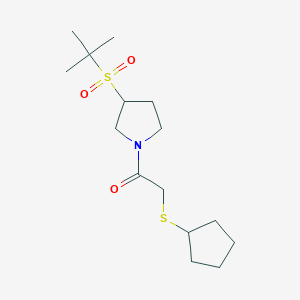
2-(Aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Halogenation and Substituent Effects
- Studies have explored the regioselective halogenation of activated pyridines, including amino and hydroxy substituted pyridines, demonstrating the influence of substituents on reactivity and regioselectivity. This research contributes to the understanding of chemical modifications and synthesis of complex pyridine derivatives (Canibano et al., 2001).
Synthesis of Pyridine Derivatives
- Aminomethylation reactions of hydroxy-substituted pyridines have been investigated, revealing insights into the synthesis of sulfur-containing amino and hydroxymethyl derivatives. These findings have implications for developing novel compounds with potential pharmacological applications (Smirnov et al., 2005).
Crystal Structure Analysis
- The crystal and molecular structure of compounds related to 2-(aminomethyl)pyridine derivatives has been elucidated through X-ray analysis. Such studies provide a deeper understanding of the molecular geometry and potential intermolecular interactions, which are crucial for designing materials with specific properties (Batterham & Wunderlich, 1969).
Optical and Magnetic Properties
- The synthesis of lanthanide clusters using hydroxymethylpyridine demonstrates the compound's utility in creating materials with unique optical and magnetic properties. This research opens pathways to applications in sensors, data storage, and luminescent materials (Alexandropoulos et al., 2011).
Hyperbranched Polyelectrolytes
- Hyperbranched poly[bis(alkylene)pyridinium]s have been synthesized, showcasing the potential of pyridine derivatives in creating new polyelectrolyte materials. These developments are significant for applications in water purification, drug delivery systems, and electronic devices (Monmoton et al., 2008).
Synthesis of Organic-Inorganic Perovskites
- By manipulating the substituent position of aminomethyl on the pyridine ring, researchers have synthesized various dimensional lead bromide frameworks. These findings have implications for the development of advanced photovoltaic devices, LEDs, and other optoelectronic applications (Li et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-3-hydroxy-1H-pyridin-4-one;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.2BrH/c7-3-4-6(10)5(9)1-2-8-4;;/h1-2,10H,3,7H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABEGDAWRMKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)O)CN.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)

![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)
![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)


![5-(1,3-benzodioxol-5-yl)-3-[3-(methylthio)phenyl]-1H-imidazol-2-one](/img/structure/B2712681.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2712682.png)

![(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2712686.png)